molecular formula C17H14N4O3S B10863520 4-nitro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

4-nitro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B10863520
M. Wt: 354.4 g/mol
InChI Key: LCDOHVUZYFZTMS-UHFFFAOYSA-N
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Description

4-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by the presence of a nitro group, a benzamide moiety, and a tetrahydrobenzothienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4-amine under acidic conditions to form the desired benzamide derivative . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Cyclization: Acidic or basic catalysts, depending on the specific reaction pathway.

Major Products Formed

    Reduction: 4-amino-N-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Cyclization: Polycyclic compounds with enhanced stability and potential biological activity.

Scientific Research Applications

4-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit enzymes such as kinases and proteases. These interactions can disrupt cellular signaling pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structural features confer distinct electronic properties, making it valuable for both medicinal and material science applications.

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

4-nitro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide

InChI

InChI=1S/C17H14N4O3S/c22-16(10-5-7-11(8-6-10)21(23)24)20-15-14-12-3-1-2-4-13(12)25-17(14)19-9-18-15/h5-9H,1-4H2,(H,18,19,20,22)

InChI Key

LCDOHVUZYFZTMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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